1,8-Dimethylbiphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dimethylbiphenylene is an organic compound with the molecular formula C₁₄H₁₂ and a molecular weight of 180.2451 g/mol . It is a derivative of biphenylene, characterized by the presence of two methyl groups at the 1 and 8 positions of the biphenylene ring system . This compound is of interest due to its unique structural and electronic properties, which make it a subject of study in various fields of chemistry and materials science.
Preparation Methods
The synthesis of 1,8-dimethylbiphenylene can be achieved through several routes. One common method involves the reaction of 2,3,6,7-tetramethoxy-1,8-dimethylbiphenylene with various reagents . For instance, bromination and nitration in acetic anhydride lead to the formation of 6,7-dimethoxy-1,8-dimethylbiphenylene-2,3-quinone . Oxidation with chromium trioxide also yields the quinone derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1,8-Dimethylbiphenylene undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include chromium trioxide for oxidation and cold concentrated nitric acid for nitration . The major products formed from these reactions include 6,7-dimethoxy-1,8-dimethylbiphenylene-2,3-quinone and 6,7-dimethoxy-1,8-dimethyl-4-nitrobiphenylene-2,3-quinone . Additionally, the compound can undergo Beckmann rearrangement to form derivatives of benzocyclobutene .
Scientific Research Applications
1,8-Dimethylbiphenylene has several scientific research applications. In chemistry, it is used to study the electronic properties of biphenylene derivatives and their interactions with other molecules . In materials science, it is investigated for its potential use in organic electronic devices due to its unique electronic structure .
Mechanism of Action
The mechanism of action of 1,8-dimethylbiphenylene involves its interaction with various molecular targets and pathways. The compound’s electronic properties, influenced by the presence of the methyl groups, play a crucial role in its reactivity and interactions . The exact molecular targets and pathways can vary depending on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
1,8-Dimethylbiphenylene can be compared with other biphenylene derivatives, such as 2,3,6,7-tetramethoxy-1,8-dimethylbiphenylene and 6,7-dimethoxy-1,8-dimethylbiphenylene-2,3-quinone . These compounds share similar structural features but differ in their electronic properties and reactivity due to the presence of different substituents .
Properties
CAS No. |
36230-17-8 |
---|---|
Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,8-dimethylbiphenylene |
InChI |
InChI=1S/C14H12/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)13(9)11/h3-8H,1-2H3 |
InChI Key |
DSUOZNYCPIQAHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC(=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.